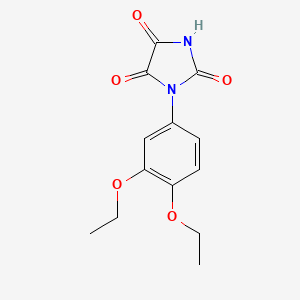

1-(3,4-ジエトキシフェニル)イミダゾリジン-2,4,5-トリオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

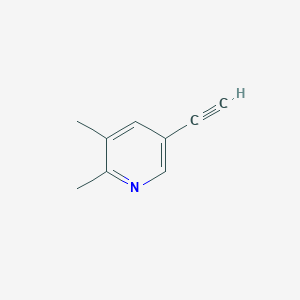

1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione is a useful research compound. Its molecular formula is C13H14N2O5 and its molecular weight is 278.264. The purity is usually 95%.

The exact mass of the compound 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- イミダゾリジン-2,4,5-トリオンは、GABA A 受容体のポジティブアロステリックモジュレーターとして生物活性を持つことが示されています。これらの受容体は中枢神経系において重要な役割を果たしており、そのモジュレーションは不安、鎮静、その他の神経機能に影響を与える可能性があります .

- 最近の研究では、イミダゾリジン-2,4,5-トリオンがプロトンポンプ阻害剤として作用することが明らかになっています。これらの阻害剤は、胃酸過多に関連する疾患(例:逆流性食道炎、消化性潰瘍)の治療に使用されます .

- イミダゾリジン-2,4,5-トリオン誘導体は、アロマターゼ阻害剤としての可能性を示しています。アロマターゼは、エストロゲンの生合成に関与する酵素であり、その阻害は乳がんなどのホルモン関連疾患に関連する可能性があります .

- イミダゾリジン-2,4,5-トリオン誘導体は、がん細胞に対する影響について研究されています。例えば、オーロラAキナーゼ(AURAK)を阻害する可能性があり、これはがん治療における有望な分子標的です . さらに、炭水化物代謝やその他の細胞プロセスに対する影響から、がん研究において重要な役割を担っています。

GABA A 受容体モジュレーション

プロトンポンプ阻害

アロマターゼ阻害

がん研究

作用機序

Target of Action

The primary target of the compound 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .

Mode of Action

1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione interacts with the active site of the sEH enzyme, inhibiting its function . The inhibition potency of this compound ranges from 8.4 μM to 0.4 nM . Molecular docking studies indicate a new bond formation between the triones and the active site of sEH, which partly explains the observed potency of this new pharmacophore .

Biochemical Pathways

The inhibition of sEH by 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione affects the metabolic pathway of EETs . By inhibiting sEH, this compound prevents the conversion of EETs into their corresponding diols, thus increasing the concentration of EETs. This can have downstream effects on various physiological processes regulated by EETs .

Pharmacokinetics

It’s noted that this compound and others in its class possess higher water solubility than their preceding ureas . This suggests that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability .

Result of Action

The molecular and cellular effects of 1-(3,4-Diethoxyphenyl)imidazolidine-2,4,5-trione’s action primarily involve the increase in EET levels due to the inhibition of sEH . This can lead to alterations in the physiological processes regulated by EETs, such as inflammation and blood pressure regulation .

特性

IUPAC Name |

1-(3,4-diethoxyphenyl)imidazolidine-2,4,5-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-3-19-9-6-5-8(7-10(9)20-4-2)15-12(17)11(16)14-13(15)18/h5-7H,3-4H2,1-2H3,(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXJFZCEJKOVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N2C(=O)C(=O)NC2=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide](/img/structure/B2545879.png)

![1,3,7-trimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2545880.png)

![2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one](/img/structure/B2545886.png)

![6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545887.png)

![2-(2-Fluorophenoxy)-N-[3-(furan-2-YL)-3-hydroxypropyl]acetamide](/img/structure/B2545888.png)

![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)

![(5R,8S)-10-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2545894.png)

![5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2545898.png)